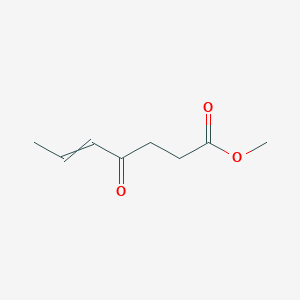

Methyl 4-oxohept-5-enoate

Description

Contextual Significance in Modern Chemical Synthesis

Methyl 4-oxohept-5-enoate is a bifunctional molecule that serves as a key intermediate in the synthesis of a variety of more complex structures. The presence of a ketone, an ester, and a conjugated double bond within one molecule provides chemists with a powerful tool for constructing molecular frameworks through selective and sequential reactions. Its utility is particularly noted in the synthesis of natural products and their analogs. For instance, related α,β-unsaturated ketoesters are fundamental in synthesizing compounds like prostaglandin (B15479496) analogs and leukotriene antagonists. vulcanchem.com The ability to act as a precursor to γ-hydroxyalkenals, which are themselves important but often unstable intermediates, further highlights its significance. nih.gov

Structural Features and Inherent Reactivity Modalities of Methyl 4-oxohept-5-enoate

The chemical behavior of Methyl 4-oxohept-5-enoate is a direct consequence of its distinct structural features. The molecule's core is an α,β-unsaturated ketone, also known as an enone, where a carbon-carbon double bond is conjugated with a carbonyl group. numberanalytics.com This conjugation delocalizes electron density, creating two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C-4) and the β-carbon of the double bond (C-6). libretexts.org

This dual reactivity allows for two main modes of addition reactions:

1,2-Addition: Nucleophiles can attack the carbonyl carbon directly. This pathway is typical for strong, non-stabilized nucleophiles like Grignard reagents and is often irreversible and kinetically controlled. libretexts.org

1,4-Conjugate Addition (Michael Addition): Nucleophiles can attack the β-carbon, leading to the formation of an enolate intermediate which then tautomerizes to the more stable keto form. libretexts.org This is a characteristic reaction for enones and is favored by weaker, stabilized nucleophiles under conditions of thermodynamic control. libretexts.org

The ester functional group provides an additional site for reactions such as hydrolysis or transesterification, further expanding the synthetic possibilities. smolecule.com

Below is a table summarizing the key properties of Methyl 4-oxohept-5-enoate.

| Property | Value |

| CAS Number | 101654-11-9 chemsrc.com |

| Molecular Formula | C₈H₁₂O₃ |

| Molecular Weight | 156.18 g/mol |

| Key Functional Groups | Methyl Ester, Ketone, Alkene (Enone system) |

| Primary Reaction Types | 1,4-Conjugate (Michael) Addition, 1,2-Nucleophilic Addition, Cycloadditions numberanalytics.comlibretexts.org |

Overview of Research Trajectories for Related α,β-Unsaturated Ketoesters and Enone Systems

The study of α,β-unsaturated ketoesters and enones is a vibrant and evolving area of organic chemistry. numberanalytics.com Research in this field is driven by the need for efficient and selective methods to create complex, stereochemically defined molecules for applications in medicine and materials science.

Several key research trajectories are prominent:

Asymmetric Catalysis: A major focus is the development of catalytic asymmetric transformations. sioc-journal.cn Chiral catalysts, including organocatalysts and metal complexes, are used to control the stereochemical outcome of reactions like Michael additions and aldol (B89426) condensations. sioc-journal.cnnih.gov This allows for the synthesis of enantiomerically pure compounds, which is crucial for pharmaceutical development. For example, cinchona-derived catalysts have been successfully used in the enantioselective peroxidation of unsaturated ketoesters. ucc.ie

Domino and Cascade Reactions: The multiple reactive sites on these molecules make them ideal substrates for domino or cascade reactions, where a single event triggers a series of subsequent transformations. nih.gov This approach, such as a domino Michael/annulation reaction, can rapidly build molecular complexity from simple starting materials in a single pot, increasing efficiency and reducing waste. nih.gov

Novel Synthetic Methods: There is continuous research into new and improved methods for synthesizing α,β-unsaturated systems. This includes the use of palladium-catalyzed cross-coupling reactions and innovative oxidation strategies. smolecule.commdpi.com Green chemistry principles are also influential, with a push towards developing more sustainable and atom-economical synthetic routes. mdpi.com

Applications in Total Synthesis: These synthons remain critical in the total synthesis of natural products. For example, derivatives have been used as building blocks for complex molecules like curvicollides and fusaequisin A, where asymmetric aldol reactions are employed to set key stereocenters. iucr.orgiucr.orgresearchgate.net

Structure

3D Structure

Propriétés

Numéro CAS |

101654-11-9 |

|---|---|

Formule moléculaire |

C8H12O3 |

Poids moléculaire |

156.18 g/mol |

Nom IUPAC |

methyl 4-oxohept-5-enoate |

InChI |

InChI=1S/C8H12O3/c1-3-4-7(9)5-6-8(10)11-2/h3-4H,5-6H2,1-2H3 |

Clé InChI |

XKVQXYLRYGRSST-UHFFFAOYSA-N |

SMILES canonique |

CC=CC(=O)CCC(=O)OC |

Origine du produit |

United States |

Advanced Synthetic Methodologies for Methyl 4 Oxohept 5 Enoate and Its Analogues

Chemo-, Regio-, and Stereoselective Synthetic Pathways

The controlled synthesis of specific isomers of methyl 4-oxohept-5-enoate requires precise control over the reaction conditions and reagents. nih.govmdpi.com Chemo-, regio-, and stereoselectivity are paramount in achieving the desired molecular architecture and avoiding the formation of complex product mixtures. nih.govmdpi.com

Carbon-Carbon Bond Formation Strategies (e.g., Aldol (B89426) Condensation Variants, Michael Additions)

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, and several classic reactions are employed to construct the backbone of methyl 4-oxohept-5-enoate and its analogues. physicsandmathstutor.comalevelchemistry.co.uk

Aldol Condensation Variants: The aldol condensation is a powerful tool for forming C-C bonds by reacting an enolate with a carbonyl compound. iitk.ac.inbyjus.com In the context of synthesizing γ,δ-unsaturated ketoesters, variations of the aldol reaction are particularly useful. iitk.ac.inmasterorganicchemistry.com

Claisen-Schmidt Condensation: This cross-aldol reaction involves the condensation of an aldehyde or ketone with another carbonyl compound that cannot form an enolate itself, such as an aromatic aldehyde. iitk.ac.iniitk.ac.in For instance, the reaction between an enolate of a ketone and a non-enolizable aldehyde is a common strategy. masterorganicchemistry.com A representative procedure involves the base-catalyzed reaction of an enolate with an aldehyde, followed by dehydration to yield a conjugated enone. byjus.com For example, methyl 5-oxohept-6-enoate can be synthesized via a Claisen-Schmidt condensation between methyl acetoacetate (B1235776) and acrolein under basic conditions. vulcanchem.com

Directed Aldol Reactions: To control regioselectivity, especially with unsymmetrical ketones, pre-formation of the desired enolate using a strong, sterically hindered base like lithium diisopropylamide (LDA) is often employed. masterorganicchemistry.commasterorganicchemistry.com This allows for the kinetic enolate to be trapped and reacted with an aldehyde. masterorganicchemistry.com

Michael Additions: The Michael addition, or conjugate addition, is the nucleophilic addition of a carbanion or other nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comorganic-chemistry.org This reaction is thermodynamically controlled and is a key method for forming C-C bonds. alevelchemistry.co.ukorganic-chemistry.org

Mechanism: The reaction typically involves three main steps: deprotonation to form an enolate, conjugate addition of the enolate to the electrophilic alkene, and subsequent protonation of the resulting enolate. masterorganicchemistry.combyjus.com The driving force is the formation of a more stable C-C single bond at the expense of a C-C double bond. masterorganicchemistry.com

Application: In the synthesis of analogues, a Michael donor (e.g., a malonate ester) can be added to a Michael acceptor (e.g., an α,β-unsaturated ketone). organic-chemistry.org This strategy is effective for constructing the carbon skeleton and introducing functionality at specific positions.

| Reaction | Key Features | Typical Reagents | Control |

| Claisen-Schmidt Condensation | Cross-aldol reaction, one carbonyl is non-enolizable. iitk.ac.iniitk.ac.in | Aldehyde/ketone, strong base (e.g., NaOH, KOtBu). iitk.ac.in | Good for specific cross-coupling. |

| Directed Aldol Reaction | Pre-formation of a specific enolate. masterorganicchemistry.com | Ketone, strong bulky base (e.g., LDA), aldehyde. masterorganicchemistry.com | High regioselectivity (kinetic vs. thermodynamic enolate). masterorganicchemistry.com |

| Michael Addition | 1,4-conjugate addition of a nucleophile. masterorganicchemistry.com | Enolate (donor), α,β-unsaturated carbonyl (acceptor). organic-chemistry.org | Thermodynamically controlled, forms 1,5-dicarbonyl systems. byjus.com |

Esterification and Carbonyl Group Introduction Techniques

The introduction of the methyl ester and the ketone carbonyl group are critical steps in the synthesis of the target molecule. wikipedia.orgiitk.ac.in

Esterification: The methyl ester group can be introduced through various esterification methods. A common approach is the reaction of a carboxylic acid with methanol (B129727) in the presence of an acid catalyst. purdue.edu For more sensitive substrates, milder methods are employed. For example, reacting a carboxylic acid with a chlorinating agent like thionyl chloride to form an acyl chloride, followed by reaction with methanol in the presence of a base, is an effective two-step process. purdue.edu Polymer-supported reagents can also facilitate clean and efficient methyl esterifications. organic-chemistry.org

Carbonyl Group Introduction: The ketone carbonyl group is a defining feature of methyl 4-oxohept-5-enoate. wikipedia.orglibretexts.org Its introduction often occurs concurrently with C-C bond formation, as seen in the aldol and Michael reactions where a carbonyl-containing fragment is a key reactant. masterorganicchemistry.comorganic-chemistry.org Alternatively, oxidation of a secondary alcohol precursor can furnish the ketone. Photoredox-mediated methods have also emerged for the oxo-functionalization of alkenes, providing a modern approach to installing carbonyl groups. rsc.org

Olefinic Bond Construction and Functionalization

The C5-C6 double bond in methyl 4-oxohept-5-enoate is a key structural element that can be introduced and further functionalized.

Olefinic Bond Construction: The dehydration of an aldol addition product is a classic method for constructing a carbon-carbon double bond, leading to an α,β-unsaturated ketone or aldehyde. byjus.comwikipedia.org Other methods include elimination reactions and transition metal-catalyzed cross-coupling reactions, such as the Heck reaction, which can form substituted alkenes from unsaturated halides and alkenes. alevelchemistry.co.uk

Olefinic Bond Functionalization: The double bond in the target molecule and its analogues is amenable to a variety of transformations. Radical 1,2,3-tricarbofunctionalization of α-vinyl-β-ketoesters has been reported as a method to build molecular complexity through the one-pot multifunctionalization of alkenes. rsc.org Photoredox catalysis also enables the oxo-functionalization of alkenes, allowing for the sequential formation of C=O and C-R bonds. rsc.org

Catalytic Approaches in the Synthesis of Methyl 4-oxohept-5-enoate

Catalysis offers efficient and selective routes for the synthesis of complex organic molecules.

Transition Metal-Catalyzed Transformations

Transition metals play a crucial role in modern organic synthesis. Palladium-catalyzed reactions, in particular, are powerful tools for C-C bond formation. nih.gov For instance, a palladium-catalyzed reductive Heck approach can couple terminal 1,3-dienes with enol triflates to generate structurally diverse alkenes. nih.gov Palladium-catalyzed carbonylation of appropriate precursors is another method to introduce the ester functionality. osi.lv

| Reaction | Catalyst | Reactants | Product Type | Reference |

| Reductive Heck Reaction | Pd(0) complex | Terminal 1,3-diene, enol triflate | Functionalized alkene | nih.gov |

| Carbonylation | Pd(dppf)Cl₂ | 7-iodo derivative, CO, MeOH | Methyl ester | osi.lv |

Organocatalytic and Biocatalytic Syntheses

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often offering high stereoselectivity under mild conditions. grafiati.com

Organocatalysis: Organocatalysts, which are small organic molecules, can be used to promote a variety of reactions. For example, cinchona alkaloid derivatives have been used to catalyze intramolecular cyclopropanation reactions. grafiati.com In the context of Michael additions, chiral organocatalysts can be used to achieve high enantioselectivity. organic-chemistry.org Asymmetric organocatalysis holds promise for novel stereoselective transformations of related enoate structures. vulcanchem.com

Biocatalysis: Enzymes offer unparalleled selectivity in chemical transformations. Aldolases, for instance, are known to catalyze the condensation of pyruvate (B1213749) with a range of aldehydes to produce trans-4-phenyl-2-oxo-3-butenoic acids under mild aqueous conditions. thieme-connect.com Type I aldolases can exhibit high selectivity for their natural substrates but can also be engineered or utilized for their promiscuous activity. thieme-connect.com Enoate reductases from the Old Yellow Enzyme family are another class of enzymes that catalyze the asymmetric reduction of activated C=C bonds with high regio- and stereoselectivity. grafiati.com Chemoenzymatic methods, which combine biocatalytic steps with chemical transformations, provide a versatile approach to chiral molecules. csic.es

Microwave-Assisted and Flow Chemistry Applications in Synthesis

Modern synthetic chemistry has increasingly adopted advanced technologies like microwave-assisted synthesis and flow chemistry to enhance reaction efficiency, safety, and scalability. mdpi.comcinz.nzanton-paar.com These methodologies have been applied to the synthesis of γ-keto esters and their derivatives, offering significant advantages over conventional heating and batch processes. anton-paar.comijnrd.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave energy to heat reactions. anton-paar.com Unlike conventional heating, which relies on external heat sources and thermal conductivity, microwave heating involves the direct coupling of energy with molecules possessing a dipole moment within the reaction mixture. anton-paar.comijnrd.org This direct energy transfer leads to rapid and uniform heating, which can dramatically reduce reaction times, often from hours to minutes, and increase product yields. anton-paar.com

In the context of compounds structurally related to Methyl 4-oxohept-5-enoate, microwave-assisted aldol-condensation reactions have proven effective. For instance, the synthesis of various (E)-4-oxo-2-enoic acids has been achieved by reacting methyl ketone derivatives with glyoxylic acid under microwave irradiation. rsc.orgsemanticscholar.org Researchers have developed optimal conditions based on the nature of the ketone substrate. For aliphatic ketones, a combination of pyrrolidine (B122466) and acetic acid as catalysts under microwave heating has been shown to be effective. rsc.orgsemanticscholar.org These conditions have been successfully applied to produce analogues like (E)-5-Methyl-4-oxohept-2-enoic acid in high yields. rsc.org

The table below summarizes the findings for the microwave-assisted synthesis of a related 4-oxoenoic acid.

| Product | Starting Materials | Catalysts | Yield | Ref |

| (E)-5-Methyl-4-oxohept-2-enoic acid | 3-Methyl-2-pentanone, Glyoxylic acid | Pyrrolidine, Acetic acid | 92% | rsc.org |

| (E)-5-Methyl-4-oxohex-2-enoic acid | 3-Methyl-2-butanone, Glyoxylic acid | Pyrrolidine, Acetic acid | 37% | rsc.org |

| (E)-4-Oxo-4-phenylbut-2-enoic acid | Acetophenone, Glyoxylic acid | Tosic acid | 45% | rsc.org |

Flow Chemistry Applications

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.comcinz.nz This approach offers superior control over reaction parameters such as temperature, pressure, and reaction time (residence time). cinz.nz The high surface-area-to-volume ratio in flow reactors facilitates highly efficient heat transfer, making the process safer, especially for highly exothermic reactions. cinz.nzvapourtec.com Furthermore, flow chemistry allows for the safe handling of hazardous reagents and intermediates, which are generated and consumed in-situ, minimizing their accumulation. vapourtec.com

While specific literature detailing the flow synthesis of Methyl 4-oxohept-5-enoate is limited, the principles of flow chemistry are broadly applicable to its synthesis, particularly for reactions like aldol condensations, Michael additions, and esterifications that are often used to construct such molecules. The automation and potential for "telescoped" multi-step syntheses, where the output of one reactor flows directly into the next, make this technology highly attractive for the efficient production of complex target molecules and their analogues. mdpi.comsioc-journal.cn The use of packed-bed reactors with solid-supported catalysts or reagents is also a common strategy in flow chemistry that could be applied to streamline the synthesis and purification of γ-keto esters. mdpi.com

Total Synthesis Strategies of Complex Molecules Incorporating the Methyl 4-oxohept-5-enoate Scaffold

The γ-keto-α,β-unsaturated ester moiety present in Methyl 4-oxohept-5-enoate is a valuable structural unit found in a variety of natural products. Consequently, this compound and its close analogues serve as crucial building blocks in the total synthesis of complex bioactive molecules. Synthetic strategies often leverage the reactive sites of this scaffold—the ketone, the double bond, and the ester—to construct intricate molecular architectures.

A notable example is the divergent total synthesis of the meroterpenoids fornicin A, fornicin D, and ganodercin D. rug.nl In this strategy, a key precursor containing the characteristic γ-keto acid moiety, specifically the isomer Methyl 6-methyl-2-oxohept-5-enoate , was synthesized and utilized. rug.nl This building block was prepared and then subjected to an aldol condensation with a protected dihydroxyacetone derivative to construct the core of the target natural products. rug.nl The divergent approach allowed for the synthesis of multiple related natural products from a common intermediate, demonstrating the utility of the keto-ester scaffold. rug.nl

The table below outlines the key transformation in the synthesis of a precursor to the fornicin family.

| Reaction | Reactants | Key Reagents/Conditions | Product | Yield | Ref |

| Aldol Condensation | Methyl 6-methyl-2-oxohept-5-enoate, (R)-2,2-dimethyl-5-(((triethylsilyl)oxy)methyl)-1,3-dioxolan-4-one | LiHMDS, THF, -78°C | Aldol addition product | 56% | rug.nl |

Furthermore, the structural motif is integral to the synthesis of various alkaloids. For instance, intermediates like ethyl 4-oxooctanoate, an analogue of Methyl 4-oxohept-5-enoate, have been employed in strategies targeting indolizidine alkaloids such as monomorine I. core.ac.uk These syntheses often involve condensation reactions followed by cyclization and stereoselective reductions to build the complex heterocyclic ring systems characteristic of these alkaloids. core.ac.uk The presence of the keto and ester functionalities in the scaffold provides the necessary handles for these subsequent chemical transformations. The recurring use of this scaffold highlights its importance as a versatile starting point for accessing diverse and biologically relevant molecular classes.

Elucidation of Chemical Reactivity and Mechanistic Pathways of Methyl 4 Oxohept 5 Enoate

Reactivity of the Carbonyl Moiety in Methyl 4-oxohept-5-enoate

The ketone carbonyl group in methyl 4-oxohept-5-enoate is a primary site for chemical transformations due to the polarity of the carbon-oxygen double bond, which renders the carbonyl carbon electrophilic.

The electrophilic nature of the carbonyl carbon makes it susceptible to attack by nucleophiles. This can lead to either 1,2-addition directly at the carbonyl group or, if the double bond isomerizes to the α,β-position, conjugate (1,4) addition. For β,γ-unsaturated ketoesters, direct nucleophilic addition to the carbonyl group is a common pathway.

Detailed research on analogous β,γ-unsaturated α-ketoesters has shown that various nucleophiles can add to the carbonyl group with high stereoselectivity, often facilitated by chiral catalysts. For instance, enantioselective vinylation of the carbonyl group can be achieved using vinyl boronic acids in the presence of cobalt halides and chiral bisphosphine ligands, affording optically enriched allylic alcohols. nih.gov

| Nucleophile | Catalyst System | Product Type | Enantiomeric Excess (ee) |

| Vinyl boronic acid | Cobalt halide / Chiral bisphosphine | Allylic alcohol | 84-95% |

This table presents data for analogous β,γ-unsaturated α-ketoesters. nih.gov

The mechanism of nucleophilic addition typically involves the attack of the nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the alcohol product.

The presence of α-hydrogens to the ketone carbonyl allows for the formation of an enolate ion under basic conditions. wikipedia.orgmasterorganicchemistry.com Enolates are potent nucleophiles and can participate in a variety of reactions, including condensation reactions. wikipedia.orgsigmaaldrich.com

In the case of methyl 4-oxohept-5-enoate, deprotonation at the C-3 position would generate an enolate that can react with electrophiles. While specific studies on the condensation reactions of methyl 4-oxohept-5-enoate are limited, a PhD thesis documented attempted condensation reactions of the isomeric methyl (E)-4-oxohept-5-enoate, highlighting the potential for this compound to engage in such transformations.

Furthermore, the enolate of methyl 4-oxohept-5-enoate can theoretically undergo intramolecular reactions. However, the formation of a four-membered ring via an intramolecular aldol-type reaction would be energetically unfavorable. Intermolecular condensation reactions, such as the Claisen-Schmidt condensation with an aldehyde, are more plausible. libretexts.org In such a reaction, the enolate of methyl 4-oxohept-5-enoate would act as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.

The selective reduction of the ketone carbonyl in the presence of the ester and the olefin is a key transformation. The Luche reduction, which employs sodium borohydride (B1222165) in the presence of a lanthanide salt like cerium(III) chloride, is a well-established method for the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols. While methyl 4-oxohept-5-enoate is a β,γ-unsaturated ketone, under certain conditions, it could isomerize to the conjugated system, making this a relevant selective reduction method.

For non-conjugated ketones, selective reduction in the presence of esters can be achieved using various hydride reagents under controlled conditions. The choice of reducing agent and reaction conditions is crucial to prevent concomitant reduction of the ester group.

| Reducing Agent | Selectivity | Product |

| NaBH4/CeCl3 (Luche conditions) | 1,2-reduction of conjugated enones | Allylic alcohol |

| NaBH4 (controlled conditions) | Ketone over ester | Secondary alcohol |

The oxidation of the carbonyl group in methyl 4-oxohept-5-enoate is less common. However, oxidative cleavage of the C-C bond adjacent to the carbonyl can occur under strong oxidizing conditions. More relevant is the oxidation of the olefinic bond, which will be discussed in a later section.

Transformations Involving the Olefinic Functionality

The carbon-carbon double bond in methyl 4-oxohept-5-enoate is a site of electron density, making it susceptible to attack by electrophiles and participation in pericyclic reactions.

The double bond can undergo electrophilic addition reactions. In such reactions, an electrophile adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. The regioselectivity of the addition is governed by the stability of the carbocation intermediate (Markovnikov's rule). For methyl 4-oxohept-5-enoate, protonation of the double bond would lead to a more stable secondary carbocation at C-6.

Common electrophilic additions include halogenation (with Br₂ or Cl₂), hydrohalogenation (with HBr or HCl), and hydration (with H₂O in the presence of an acid catalyst). The presence of the ester group can influence the reactivity of the double bond through electronic effects. nih.gov

The olefinic functionality of methyl 4-oxohept-5-enoate can act as a dienophile in Diels-Alder reactions or participate in other cycloaddition reactions. In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (the alkene) to form a six-membered ring. rsc.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. While the ester group in methyl 4-oxohept-5-enoate is not directly conjugated with the double bond, it can still influence the electronic properties of the alkene.

Research on analogous β,γ-unsaturated α-ketoesters has demonstrated their utility as synthons in various cycloaddition reactions. nih.gov For example, they can participate in [2+3] annulation reactions with nitrones, catalyzed by chiral nickel complexes, to produce isoxazolidines with high stereoselectivity. nih.gov

| Reaction Type | Reactant | Catalyst | Product |

| [2+3] Cycloaddition | Nitrone | Chiral Ni complex | Isoxazolidine |

| [4+3] Cycloaddition | Diene | Lewis Acid | Seven-membered ring |

This table presents data for analogous β,γ-unsaturated α-ketoesters. nih.gov

Furthermore, the double bond could potentially participate in [4+3] cycloaddition reactions with a suitable diene to form seven-membered rings, a reaction often promoted by Lewis acids.

Olefin Metathesis and Related Olefinic Transformations

Detailed research findings on the participation of Methyl 4-oxohept-5-enoate in olefin metathesis are not extensively documented in publicly available scientific literature. However, the presence of a terminal olefinic bond suggests theoretical susceptibility to standard metathesis reactions. Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, often catalyzed by transition metal complexes like those containing ruthenium or tungsten.

For a terminal alkene such as Methyl 4-oxohept-5-enoate, several metathesis pathways could be envisioned. Cross-metathesis with a partner olefin could lead to the formation of new, longer-chain unsaturated keto-esters. Ring-closing metathesis (RCM) would not be applicable unless the molecule were further functionalized with another olefinic group at a suitable distance. Homodimerization via self-metathesis is also a theoretical possibility, which would yield a symmetrical C12-dicarboxylic acid diester with an internal double bond, along with the release of ethylene (B1197577) gas. The efficiency and stereoselectivity of such hypothetical reactions would be contingent on the choice of catalyst (e.g., Grubbs, Schrock, or Hoveyda-Grubbs catalysts) and the specific reaction conditions employed.

Ester Group Reactivity and Derivatization Strategies

The ester functionality in Methyl 4-oxohept-5-enoate is a key site for a variety of chemical transformations, allowing for the synthesis of a range of derivatives.

Transesterification Processes

Transesterification of Methyl 4-oxohept-5-enoate would involve the reaction of the methyl ester with another alcohol in the presence of an acid or base catalyst to exchange the alkoxy group. This process is an equilibrium reaction, and to drive it towards the desired product, the alcohol reactant is typically used in large excess, or the lower-boiling alcohol byproduct (in this case, methanol) is removed from the reaction mixture.

Below is a table summarizing hypothetical transesterification reactions of Methyl 4-oxohept-5-enoate with different alcohols, based on general principles of this reaction type.

| Reactant Alcohol | Catalyst | Product Ester | Byproduct |

| Ethanol | H₂SO₄ (cat.) | Ethyl 4-oxohept-5-enoate | Methanol (B129727) |

| Isopropanol | NaOiPr (cat.) | Isopropyl 4-oxohept-5-enoate | Methanol |

| Benzyl alcohol | Ti(OiPr)₄ (cat.) | Benzyl 4-oxohept-5-enoate | Methanol |

Hydrolysis and Amidation Kinetics

The hydrolysis of Methyl 4-oxohept-5-enoate, either acid- or base-catalyzed, would yield 4-oxohept-5-enoic acid and methanol. The kinetics of this reaction would be expected to follow pseudo-first-order behavior under conditions where the concentration of water and the catalyst remain effectively constant. The rate of hydrolysis would be significantly influenced by pH, with the reaction being considerably faster at high and low pH values compared to neutral conditions.

Amidation would involve the reaction of Methyl 4-oxohept-5-enoate with an amine to form the corresponding amide. This reaction is generally slower than hydrolysis and often requires elevated temperatures or the use of a catalyst. The nucleophilicity of the amine plays a crucial role in the reaction rate.

The following table outlines the expected products from hydrolysis and amidation reactions.

| Reaction | Reagent | Product |

| Acid-catalyzed Hydrolysis | H₂O, H⁺ | 4-oxohept-5-enoic acid |

| Base-mediated Hydrolysis | H₂O, OH⁻ | 4-oxohept-5-enoate salt |

| Amidation | Ammonia (NH₃) | 4-oxohept-5-enamide |

| Amidation | Benzylamine | N-benzyl-4-oxohept-5-enamide |

Investigations of Rearrangement Reactions

The structure of Methyl 4-oxohept-5-enoate contains functionalities that could potentially undergo rearrangement reactions under specific conditions. For instance, the β,γ-unsaturated ketone moiety could be susceptible to isomerization to the more thermodynamically stable α,β-unsaturated isomer, Methyl 4-oxohept-6-enoate, particularly in the presence of acid or base catalysts. This is a common transformation for β,γ-unsaturated carbonyl compounds.

Another potential rearrangement could involve the Nazarov cyclization under strong acidic conditions. This reaction typically involves divinyl ketones, and while Methyl 4-oxohept-5-enoate is not a divinyl ketone, the enol or enolate form could potentially undergo a related electrocyclic reaction to form a five-membered ring, although this is a more speculative pathway.

Furthermore, photochemical conditions could potentially induce [2+2] cycloadditions or other rearrangements involving the olefinic double bond. However, specific studies detailing these rearrangement pathways for Methyl 4-oxohept-5-enoate are not readily found in the surveyed chemical literature.

Applications of Methyl 4 Oxohept 5 Enoate As a Versatile Building Block in Organic Synthesis

Intermediacy in the Synthesis of Natural Products and their Analogues

The structural features of Methyl 4-oxohept-5-enoate make it an important intermediate in the assembly of complex natural products. Its carbon chain and strategically placed functional groups can be manipulated to construct the core scaffolds of various classes of naturally occurring molecules.

Construction of Polyketide Frameworks

While γ,δ-unsaturated β-keto esters are structurally similar to intermediates in polyketide biosynthesis, direct applications of Methyl 4-oxohept-5-enoate in the total synthesis of polyketide natural products are not extensively documented in readily available literature. Polyketide synthesis often involves modular synthases that utilize simpler acyl-CoA extender units to build the carbon backbone through a series of condensation and reduction steps nih.gov. The potential for Methyl 4-oxohept-5-enoate to act as a synthon in this context lies in its ability to introduce a pre-functionalized six-carbon unit, which could then be further elaborated.

Role in Terpenoid and Steroid Scaffold Assembly

Methyl 4-oxohept-5-enoate and its corresponding carboxylic acid are structurally related to the side chains of certain complex triterpenoids. Specifically, this motif is found within the molecular architecture of several ganoderic acids, which are highly oxygenated lanostane-type triterpenoids isolated from Ganoderma species of mushrooms nih.govresearchgate.netnih.gov. These compounds are known for their significant pharmacological activities nih.govmdpi.complos.org.

The side chain of these natural products plays a crucial role in their biological function. For instance, the carboxylic acid group on the side chain of ganoderic acids is often essential for their inhibitory activity against enzymes like aldose reductase and 5α-reductase nih.govmdpi.com. The methyl ester form, corresponding to a structure like Methyl 4-oxohept-5-enoate, is typically much less active, highlighting the importance of the terminal functional group in the final natural product nih.govmdpi.com. The presence of the 4-oxohept-5-enoate skeleton in these complex and bioactive terpenoids underscores its significance as a key structural subunit in natural product chemistry nih.govnih.gov.

| Natural Product Class | Specific Examples | Structural Relevance of 4-oxohept-5-enoate Moiety |

| Triterpenoids | Ganoderic Acid A, Ganoderic Acid B, Ganoderic Acid D | Forms a key part of the C-17 side chain which is critical for biological activity nih.govnih.gov. |

Utility in Heterocyclic Compound Synthesis

The reactivity of the ketone and the unsaturated system in Methyl 4-oxohept-5-enoate makes it a valuable precursor for constructing a variety of heterocyclic rings, which are core structures in many pharmaceuticals and biologically active compounds.

Formation of Oxygen-Containing Heterocycles (e.g., Furans, Pyrones, Lactones)

The functionality within Methyl 4-oxohept-5-enoate lends itself to cyclization reactions to form oxygen-containing heterocycles. The compound has been explicitly prepared as an intermediate for lactonization reactions. For example, it is used in thio- and seleno-lactonizations, where the double bond is functionalized to induce ring closure, leading to the formation of lactone rings libretexts.orgnii.ac.jp.

Furthermore, the general class of γ,δ-unsaturated β-keto esters, to which Methyl 4-oxohept-5-enoate belongs, can undergo asymmetric peroxidation. This reaction, often facilitated by organocatalysts, introduces a peroxide group that can subsequently be used to form chiral cyclic peroxides like 1,2-dioxolanes, a motif present in several bioactive natural products nih.gov.

Nitrogen-Containing Heterocycle Constructions

The carbon skeleton of γ,δ-unsaturated β-keto esters is a suitable template for the synthesis of nitrogen-containing heterocycles. Although direct examples involving Methyl 4-oxohept-5-enoate are sparse, the reactivity of closely related β,γ-unsaturated α-ketoesters provides a strong precedent. These compounds serve as versatile synthons in various catalytic asymmetric transformations to produce valuable nitrogen heterocycles nih.gov. For instance, they participate in [2+3] and [3+3] annulation reactions with nitrogen-containing components like nitrones or azomethine ylides to construct five- and six-membered rings, respectively nih.gov. Such cycloaddition strategies are powerful methods for the enantioselective synthesis of complex heterocyclic structures nih.gov. The electrophilic nature of the double bond and ketone in Methyl 4-oxohept-5-enoate makes it a plausible substrate for similar annulation strategies.

| Heterocycle Class | Synthetic Strategy | Precursor Type |

| Lactones | Thio- and Seleno-lactonization | Methyl 4-oxohept-5-enoate libretexts.orgnii.ac.jp |

| 1,2-Dioxolanes | Asymmetric Peroxidation / Cyclization | γ,δ-Unsaturated β-Keto Esters nih.gov |

| 5-Membered N-Heterocycles | [2+3] Annulation / Cycloaddition | β,γ-Unsaturated α-Ketoesters nih.gov |

| 6-Membered N-Heterocycles | [3+3] Annulation | β,γ-Unsaturated α-Ketoesters nih.gov |

Contributions to Pharmaceutical Intermediate Synthesis

The utility of Methyl 4-oxohept-5-enoate extends to the synthesis of complex pharmaceutical agents, where it can serve as a key intermediate for building specific fragments of a drug molecule. A notable example is its use in the synthesis of potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK-4). IRAK-4 is a crucial enzyme in inflammatory signaling pathways, making it an important target for autoimmune diseases and certain cancers googleapis.com.

In a patented synthetic route, a chiral derivative, Methyl (S,E)-4-oxo-2-(tritylamino)hept-5-enoate, was prepared as a key intermediate (Intermediate H-1-2) googleapis.com. This molecule was then further elaborated and incorporated into a complex macrocyclic structure designed to inhibit IRAK-4 googleapis.com. The use of this specific building block demonstrates its value in constructing highly functionalized and stereochemically defined intermediates required for the development of novel therapeutics.

Chiral Pool Synthesis Applications

Chiral pool synthesis is a strategy in organic chemistry that utilizes enantiomerically pure natural products as starting materials to synthesize complex, chiral target molecules. This approach is highly efficient as it transfers the existing chirality of the starting material to the final product.

There is currently no specific information available in the scientific literature detailing the use of Methyl 4-oxohept-5-enoate as a starting material or intermediate in chiral pool synthesis. Research in this area tends to focus on more readily available and naturally occurring chiral molecules.

Research Findings on Chiral Pool Synthesis Applications

| Research Area | Findings Related to Methyl 4-oxohept-5-enoate |

| Use as a Chiral Starting Material | No specific data available in the searched literature. |

| Application in Asymmetric Synthesis | No specific data available in the searched literature. |

Diversification of Chemical Scaffolds for Drug Discovery

The diversification of chemical scaffolds is a critical process in medicinal chemistry and drug discovery. It involves modifying a core molecular structure to create a library of related compounds. These libraries are then screened for biological activity, which can lead to the identification of new drug candidates with improved potency, selectivity, or pharmacokinetic properties. The "magic methyl" effect, where the addition of a methyl group can dramatically alter a compound's biological activity, is a well-known concept in this field. mdpi.com

Despite the potential for its functional groups to be involved in various chemical reactions suitable for scaffold diversification, there is no specific research documenting the use of Methyl 4-oxohept-5-enoate for this purpose in drug discovery programs.

Research Findings on Scaffold Diversification

| Research Area | Findings Related to Methyl 4-oxohept-5-enoate |

| Use in Fragment-Based Drug Discovery | No specific data available in the searched literature. |

| Application in Lead Optimization | No specific data available in the searched literature. |

Potential in Material Science and Polymer Chemistry

Unsaturated esters and ketones are known to be valuable monomers in polymer chemistry. The carbon-carbon double bond can participate in polymerization reactions, while the ester and ketone groups can influence the physical properties of the resulting polymer, such as its thermal stability and solubility. For instance, unsaturated polyesters can be synthesized from various bio-derived molecules. The incorporation of carbon-carbon double bonds into a polymer backbone allows for further modifications, such as cross-linking.

However, a review of the literature indicates no specific studies on the use of Methyl 4-oxohept-5-enoate as a monomer or functional additive in material science or polymer chemistry. Its potential in these fields remains theoretical and underexplored.

Research Findings in Material Science and Polymer Chemistry

| Research Area | Findings Related to Methyl 4-oxohept-5-enoate |

| Use as a Monomer in Polymer Synthesis | No specific data available in the searched literature. |

| Application in Functional Coatings or Materials | No specific data available in the searched literature. |

Computational and Theoretical Chemistry Studies of Methyl 4 Oxohept 5 Enoate

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting the reactivity of molecules. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comacs.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and reactivity. researchgate.net

For an α,β-unsaturated ester like Methyl 4-oxohept-5-enoate, FMO analysis can predict its behavior in various reactions. The LUMO is expected to be distributed over the conjugated π-system of the enoate moiety, particularly with large coefficients on the carbonyl carbon and the β-carbon. This distribution makes these sites susceptible to nucleophilic attack, such as in Michael additions. rsc.org The HOMO, conversely, would be important in reactions where the molecule acts as a nucleophile, for instance, in certain cycloaddition reactions.

Below is an illustrative data table showing the kind of information that would be generated from an FMO analysis. The values are representative for a typical α,β-unsaturated ester and are not specific to Methyl 4-oxohept-5-enoate.

Table 1: Illustrative Frontier Molecular Orbital Data

| Orbital | Energy (eV) | Primary Atomic Orbital Contributions |

|---|---|---|

| LUMO+1 | -0.5 | C=C (σ), C=O (σ) |

| LUMO | -1.5 | C=C (π), C=O (π) |

| HOMO | -9.0 | C=C (π), C=O (n) |

| HOMO-1 | -11.0 | C-O (σ), C-C (σ) |

The distribution of electron density within a molecule is another key factor in determining its reactivity. Quantum chemical calculations can generate detailed maps of electrostatic potential and partial atomic charges. These calculations can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

For Methyl 4-oxohept-5-enoate, the oxygen atom of the carbonyl group is expected to have a significant negative partial charge, making it a site for interaction with electrophiles or for hydrogen bonding. The carbonyl carbon and the β-carbon of the double bond are expected to have positive partial charges, marking them as the primary sites for nucleophilic attack. This aligns with the predictions from FMO theory and classical resonance structures.

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and intermediates. ucsb.edu

Many chemical reactions can produce multiple stereoisomers. Computational modeling of the transition states leading to these different isomers can explain and predict the stereochemical outcome of a reaction. By comparing the activation energies of the different diastereomeric transition states, the favored product can be identified. For example, in a Michael addition to Methyl 4-oxohept-5-enoate, the facial selectivity of the nucleophilic attack could be predicted by modeling the transition states for attack from either face of the planar enoate system.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile for a reaction pathway can be constructed. This profile provides the activation energies for each step, allowing for the determination of the rate-limiting step of the reaction. For a multi-step reaction involving Methyl 4-oxohept-5-enoate, such a profile would be invaluable for understanding the reaction kinetics.

The following is an illustrative data table representing a hypothetical two-step reaction pathway involving Methyl 4-oxohept-5-enoate.

Table 2: Illustrative Energetic Profile for a Hypothetical Reaction

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Methyl 4-oxohept-5-enoate + Nucleophile | 0.0 |

| TS1 | Transition State for Step 1 | +15.0 |

| Intermediate | Covalent Adduct | -5.0 |

| TS2 | Transition State for Step 2 | +10.0 |

| Products | Final Product | -20.0 |

Conformational Analysis and Molecular Dynamics Simulations

Computational methods can systematically explore the potential energy surface of the molecule by rotating key dihedral angles to identify stable conformers and the energy barriers between them. For Methyl 4-oxohept-5-enoate, important rotations would be around the C2-C3, C3-C4, and C4-C5 bonds, which would determine the spatial relationship between the ester group, the ketone, and the vinyl group.

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time, including its conformational fluctuations and interactions with solvent molecules. This can be particularly important for understanding how the molecule behaves in a realistic chemical environment.

Preferred Conformations and Flexibility Studies

A comprehensive analysis of the preferred conformations and molecular flexibility of Methyl 4-oxohept-5-enoate would require dedicated computational modeling. Such studies typically employ quantum mechanical methods, like Density Functional Theory (DFT), or molecular mechanics simulations. These investigations would identify the lowest energy conformations of the molecule, which are the most likely shapes it will adopt.

The flexibility of Methyl 4-oxohept-5-enoate would primarily revolve around the rotation of its single bonds. Key areas of flexibility would include the bond connecting the ethyl group to the main chain and the bonds within the ester functional group. Understanding this flexibility is crucial as it can influence the molecule's reactivity and its interactions with other molecules. However, without specific studies, any detailed description of its conformational landscape remains speculative.

Solvent Effects on Reactivity and Structure

The surrounding solvent environment can significantly impact the structure and reactivity of a molecule like Methyl 4-oxohept-5-enoate. Theoretical studies on solvent effects typically involve implicit or explicit solvent models in computational calculations.

An implicit solvent model would represent the solvent as a continuous medium with a specific dielectric constant, which would affect the electrostatic interactions within the molecule. An explicit solvent model would involve simulating the individual solvent molecules surrounding the solute, providing a more detailed picture of solute-solvent interactions, such as hydrogen bonding.

For Methyl 4-oxohept-5-enoate, polar solvents would be expected to stabilize any polar or charged transition states more effectively than nonpolar solvents, potentially influencing the rates and pathways of its chemical reactions. The solvent could also subtly alter the equilibrium between different conformations of the molecule. However, in the absence of specific computational studies for this compound, quantitative data on these effects is not available.

Insufficient Data Available for "Methyl 4-oxohept-5-enoate" to Generate a Detailed Biochemical Article

Following a comprehensive and targeted search of scientific literature and databases, it has been determined that there is a significant lack of specific published research on the chemical compound Methyl 4-oxohept-5-enoate . Consequently, it is not possible to generate a detailed and scientifically accurate article focusing solely on its biochemical interactions and mechanistic enzymology as requested.

The performed searches for "Methyl 4-oxohept-5-enoate" and its potential biochemical properties, including molecular docking, enzymatic transformations, and its role in biological pathways such as the complement system, did not yield any specific studies or data for this particular compound. The scientific information available pertains to structurally similar but distinct molecules, such as other unsaturated keto esters. Extrapolating findings from these analogues to "Methyl 4-oxohept-5-enoate" would be scientifically unsound and would not meet the required standard of accuracy for the requested article.

Without specific research data, the following sections of the proposed article outline cannot be addressed:

Biochemical Interactions and Mechanistic Enzymology of Methyl 4 Oxohept 5 Enoate and Analogues Strictly Mechanistic Focus

Mechanistic Insights into Modulation of Biological Pathways:No literature was identified that investigates the mechanistic interaction of "Methyl 4-oxohept-5-enoate" with any biological pathways, including the complement pathway.

Therefore, due to the absence of specific scientific evidence for "Methyl 4-oxohept-5-enoate," the generation of the requested article with the specified level of detail and accuracy is not feasible at this time.

Covalent Adduction with Biological Nucleophiles (e.g., Proteins, Glutathione)

The electrophilic nature of the α,β-unsaturated carbonyl moiety in Methyl 4-oxohept-5-enoate makes it a target for covalent modification by endogenous nucleophiles. This process, often referred to as alkylation, can lead to the formation of stable adducts with key biological molecules, thereby altering their structure and function.

Proteins:

Cellular proteins contain various nucleophilic amino acid residues, with cysteine being a primary target for α,β-unsaturated carbonyls due to the high nucleophilicity of its thiol group (-SH) at physiological pH. The reaction proceeds via a Michael-type addition, where the cysteine thiolate anion attacks the β-carbon of Methyl 4-oxohept-5-enoate, forming a stable thioether bond. Other amino acid residues with nucleophilic side chains, such as histidine (imidazole group) and lysine (B10760008) (ε-amino group), can also be targets for adduction, although they are generally less reactive than cysteine.

The selectivity of protein alkylation is influenced by several factors, including the accessibility of the nucleophilic residue on the protein surface and its local microenvironment, which can affect its pKa and reactivity. The formation of these covalent adducts can lead to conformational changes in the protein, potentially inhibiting enzyme activity, disrupting protein-protein interactions, or marking the protein for degradation. While often considered irreversible, some studies on similar α,β-unsaturated aldehydes suggest that S-alkylation of cysteine residues can, in some contexts, be reversible.

Glutathione (GSH) is a tripeptide (γ-glutamyl-cysteinyl-glycine) and a major intracellular antioxidant and detoxifying agent. Its cysteine residue contains a highly reactive thiol group, making it a "soft" nucleophile that readily reacts with "soft" electrophiles like the β-carbon of α,β-unsaturated carbonyls. The conjugation of Methyl 4-oxohept-5-enoate with glutathione is a key detoxification pathway. This reaction can occur spontaneously or be catalyzed by a family of enzymes known as glutathione S-transferases (GSTs).

The mechanism involves the nucleophilic attack of the thiolate group of glutathione on the β-carbon of the α,β-unsaturated ketone, forming a glutathione S-conjugate. nih.gov This conjugate is more water-soluble and is readily eliminated from the cell. While the cysteine thiol is the primary site of reaction, recent studies have shown that Michael-acceptor carbonyls can also form adducts at the N-terminus of the γ-glutamyl residue of glutathione. The rate of this conjugation reaction is dependent on the specific structure of the α,β-unsaturated ketone, with substitutions on the double bond potentially hindering the reaction.

Table 1: Key Biological Nucleophiles and their Interaction with α,β-Unsaturated Carbonyls

| Biological Nucleophile | Key Reactive Group | Type of Adduct Formed | Significance of Interaction |

| Proteins | |||

| Cysteine | Thiol (-SH) | Thioether | Inhibition of enzyme activity, disruption of protein function. |

| Histidine | Imidazole Ring | Michael Adduct | Alteration of protein structure and function. |

| Lysine | ε-amino (-NH2) | Michael Adduct | Modification of protein charge and structure. |

| Glutathione (GSH) | Thiol (-SH) | Glutathione S-conjugate | Detoxification and elimination of the electrophilic compound. |

Understanding Molecular Mechanisms of Oxidative Stress Induction

While direct covalent adduction is a significant mechanism of interaction, Methyl 4-oxohept-5-enoate and related α,β-unsaturated carbonyl compounds can also induce oxidative stress. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.

The induction of oxidative stress by α,β-unsaturated carbonyls is primarily a consequence of their reaction with glutathione. As described above, glutathione is a critical component of the cell's antioxidant defense system. The conjugation of Methyl 4-oxohept-5-enoate with glutathione leads to the depletion of the intracellular pool of reduced glutathione (GSH).

This depletion has several downstream consequences:

Impaired ROS Scavenging: Glutathione is a cofactor for glutathione peroxidases, enzymes that are crucial for the detoxification of ROS such as hydrogen peroxide and lipid hydroperoxides. A reduction in the levels of GSH compromises the activity of these enzymes, leading to an accumulation of ROS.

Disruption of Redox Signaling: The ratio of reduced to oxidized glutathione (GSSG) is a key indicator of the cellular redox state and is involved in the regulation of various signaling pathways. Depletion of GSH shifts this ratio, which can lead to aberrant cell signaling.

Direct ROS Generation: While the primary mechanism is through glutathione depletion, some studies on related compounds suggest that α,β-unsaturated carbonyls may also contribute to the generation of ROS, although the direct mechanisms are less well-defined.

The accumulation of ROS can lead to oxidative damage to cellular macromolecules, including lipids (lipid peroxidation), proteins (carbonylation), and DNA (base modifications and strand breaks), contributing to cellular dysfunction.

Table 2: Mechanistic Steps in Oxidative Stress Induction by α,β-Unsaturated Carbonyls

| Mechanistic Step | Molecular Event | Consequence |

| 1. Glutathione Depletion | Covalent adduction of Methyl 4-oxohept-5-enoate with glutathione via Michael addition. | Reduction in the intracellular pool of reduced glutathione (GSH). |

| 2. Impaired Antioxidant Defense | Reduced availability of GSH as a cofactor for glutathione peroxidases. | Decreased detoxification of reactive oxygen species (ROS). |

| 3. Accumulation of ROS | Increased levels of ROS, such as hydrogen peroxide and superoxide (B77818) radicals. | Oxidative damage to lipids, proteins, and DNA. |

| 4. Cellular Dysfunction | Disruption of normal cellular processes due to macromolecular damage. | Activation of stress-response pathways, potential for apoptosis. |

Green Chemistry Principles in the Synthesis and Utilization of Methyl 4 Oxohept 5 Enoate

Atom Economy and E-Factor Assessment for Sustainable Syntheses

Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the sustainability of a chemical process. Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product. The E-Factor, introduced by Roger Sheldon, quantifies the amount of waste generated per unit of product.

While specific industrial synthesis routes for Methyl 4-oxohept-5-enoate are not widely published, a hypothetical synthesis can be used to illustrate these metrics. A plausible route could involve the acylation of a suitable enolate with an acyl chloride.

Hypothetical Synthesis: A Claisen-type condensation reaction could be a potential route. For instance, the reaction of methyl acetoacetate (B1235776) with crotonaldehyde, followed by decarboxylation, could theoretically yield the target molecule. However, such a process might involve multiple steps and the use of stoichiometric reagents, potentially leading to a low atom economy and a high E-Factor.

A more atom-economical approach would be a direct catalytic addition reaction. For example, a transition-metal-catalyzed coupling of a C3 and a C4 synthon would be highly desirable.

The E-Factor for a given synthesis would take into account all waste generated, including solvent losses, byproducts, and catalyst residues. For many fine chemical syntheses, the E-Factor can be significantly high, often ranging from 5 to over 100, with a large portion of the waste being solvent.

Table 1: Comparison of Green Chemistry Metrics for Hypothetical Syntheses

| Synthesis Approach | Theoretical Atom Economy | Estimated E-Factor | Key Waste Streams |

| Multi-step classical synthesis (e.g., Claisen condensation) | Low to moderate | High (e.g., >20) | Salts from neutralization, organic byproducts, solvent waste |

| Catalytic C-C bond formation | High | Low (e.g., <5) | Catalyst residues (if not recycled), minimal byproducts, solvent waste |

Efforts to develop more sustainable syntheses of Methyl 4-oxohept-5-enoate would focus on designing routes with high atom economy and minimizing waste generation, thereby lowering the E-Factor.

Sustainable Catalysis in Methyl 4-oxohept-5-enoate Chemistry

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions and with less waste.

The development of recyclable catalysts is crucial for sustainable chemical manufacturing. Heterogeneous catalysts, which exist in a different phase from the reactants, are generally easier to separate from the reaction mixture and recycle. nih.gov This is a significant advantage over homogeneous catalysts, which can be difficult to recover.

For reactions relevant to the synthesis of β,γ-unsaturated ketoesters like Methyl 4-oxohept-5-enoate, various heterogeneous catalysts have been explored. nih.gov These include metal-organic frameworks (MOFs) and polymer-supported catalysts. nih.gov For instance, a polystyrene-supported BOX-Cu(II) complex has shown high performance in asymmetric Friedel-Crafts reactions of related ketoesters. nih.gov The use of magnetic nanoparticles as catalyst supports is another promising strategy, allowing for easy separation of the catalyst using an external magnet. mdpi.com Designing a robust and recyclable heterogeneous catalyst for a key step in Methyl 4-oxohept-5-enoate synthesis would be a significant advancement towards a greener process.

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers several advantages from a green chemistry perspective. bohrium.comnih.govthieme-connect.com Enzymes operate under mild conditions (temperature and pH), are highly selective (chemo-, regio-, and stereoselective), and are biodegradable. bohrium.com The high selectivity of enzymes can reduce the formation of byproducts, simplifying purification and minimizing waste.

For the synthesis of molecules like Methyl 4-oxohept-5-enoate, which contains a ketone functional group, enzymes such as alcohol dehydrogenases (ADHs) are of particular interest. nih.govthieme-connect.com ADHs can catalyze the asymmetric reduction of ketones to produce chiral alcohols with high enantiomeric excess. nih.gov This would be valuable for producing enantiomerically pure derivatives of Methyl 4-oxohept-5-enoate. Lipases are another class of versatile enzymes that have been used in the synthesis of esters, including β-keto esters, often under solvent-free conditions. google.com The application of biocatalysis in carbon-carbon bond formation is also a growing field, with enzymes like aldolases and transketolases being utilized. nih.govmdpi.com A biocatalytic route to Methyl 4-oxohept-5-enoate or its derivatives could offer a highly efficient and environmentally friendly alternative to traditional chemical methods. bohrium.com

Emerging Research Directions and Future Challenges for Methyl 4 Oxohept 5 Enoate

Exploration of Unconventional Reactivity Modes and Novel Transformations

The inherent reactivity of Methyl 4-oxohept-5-enoate stems from its conjugated system and the presence of both electrophilic and nucleophilic centers. While classic transformations are well-documented, current research is focused on uncovering unconventional reactivity modes to construct complex molecular architectures.

One promising area is the exploration of catalytic asymmetric transformations. For instance, organocatalytic asymmetric peroxidation of γ,δ-unsaturated β-keto esters has been shown to produce chiral δ-peroxy-β-keto esters with high enantioselectivity. nih.govresearchgate.netdoaj.org Applying this methodology to Methyl 4-oxohept-5-enoate could provide a direct route to valuable chiral building blocks, which can be further transformed into biologically active molecules like 1,2-dioxolanes. nih.govdoaj.org

Furthermore, the development of novel annulation strategies is a significant research thrust. The C=C-C=O moiety in related β,γ-unsaturated α-ketoesters can act as a versatile four-atom synthon in various [4+n] annulation reactions, in addition to participating in [2+n] and [3+n] cycloadditions. nih.govresearchgate.net Investigating similar cycloaddition pathways for Methyl 4-oxohept-5-enoate with diverse reaction partners could lead to the efficient synthesis of complex carbocyclic and heterocyclic frameworks. Other modern synthetic methods being explored include:

Asymmetric Hydrogenation: The use of chiral catalysts, such as Iridium-SpiroPAP complexes, for the dynamic kinetic resolution of racemic γ,δ-unsaturated β-ketoesters can yield functionalized chiral allylic alcohols with excellent stereoselectivity. researchgate.net

Cross-Metathesis: Grubbs' second-generation catalyst enables cross-metathesis reactions between allylic alcohols and acrylates, providing a scalable route to γ-keto-α,β-unsaturated esters after a subsequent oxidation step. acs.org

Cross-Electrophile Coupling: Cobalt-catalyzed methods for the allylation of allyl alcohols with alkyl bromides present a step-economical approach to creating multisubstituted γ,δ-unsaturated esters. acs.org

These emerging transformations highlight the ongoing effort to expand the synthetic utility of this class of compounds beyond traditional reactivity patterns.

Development of Advanced Analytical Techniques for In Situ Reaction Monitoring

A significant challenge in harnessing the full potential of Methyl 4-oxohept-5-enoate is the precise control and optimization of its complex reactions. The development of advanced analytical techniques for real-time, in situ reaction monitoring is crucial for gaining deeper mechanistic insights and improving process efficiency. mt.com

Process Analytical Technology (PAT) is a key framework for achieving this, integrating inline analytical tools to monitor Critical Process Parameters (CPPs) that affect Critical Quality Attributes (CQAs) of the final product. mt.comnih.gov Spectroscopic methods are particularly powerful in this context:

FTIR and Raman Spectroscopy: These techniques provide real-time information on the concentration of reactants, intermediates, and products by monitoring characteristic vibrational frequencies. americanpharmaceuticalreview.com They are non-invasive and can be implemented using immersion probes, making them ideal for monitoring reactions in flow chemistry setups. americanpharmaceuticalreview.comrsc.org

NMR Spectroscopy: In situ NMR can offer detailed structural information about transient intermediates, helping to elucidate complex reaction mechanisms. uvic.ca Techniques like stopped-flow NMR can capture data within the initial milliseconds of a reaction. uvic.ca

Mass spectrometry (MS) based methods also offer powerful solutions for online monitoring, especially for complex and heterogeneous reaction mixtures. acs.org Techniques such as Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) allow for the real-time observation of catalytic intermediates and the elucidation of reaction rates for each step in a catalytic cycle. uvic.ca

The table below summarizes some advanced analytical techniques applicable to monitoring reactions of Methyl 4-oxohept-5-enoate.

| Analytical Technique | Information Provided | Mode of Operation | Key Advantages |

| FTIR/Raman Spectroscopy | Real-time concentration of reactants, intermediates, products; reaction kinetics. americanpharmaceuticalreview.com | In situ (immersion probes) | Non-invasive, applicable to flow and batch processes, rapid data acquisition. researchgate.net |

| NMR Spectroscopy | Detailed structural elucidation of intermediates; mechanistic insights. uvic.caonlineorganicchemistrytutor.com | In situ / Online | Provides unambiguous structural information. uvic.ca |

| Mass Spectrometry (e.g., PSI-ESI-MS) | Detection of catalytic intermediates; relative reaction rates; byproduct formation. uvic.caacs.org | Online | High sensitivity and selectivity for complex mixtures. acs.org |

By integrating these advanced analytical tools, researchers can accelerate reaction optimization, ensure process robustness, and facilitate a smoother scale-up from the lab to industrial production. mt.com

Rational Design and Synthesis of Methyl 4-oxohept-5-enoate Derivatives with Tuned Reactivity

The rational design and synthesis of derivatives of Methyl 4-oxohept-5-enoate offer a powerful strategy to fine-tune its reactivity, selectivity, and physical properties for specific applications. By strategically introducing different substituents, chemists can modulate the electronic and steric characteristics of the molecule, thereby directing the outcome of chemical transformations.

For example, studies on related γ,δ-unsaturated β-keto esters have shown that the electronic nature and position of substituents on an aromatic ring can significantly influence the enantioselectivity of asymmetric peroxidation reactions. nih.gov This principle can be applied to Methyl 4-oxohept-5-enoate by creating analogues with various substituents on the vinyl group or at the alpha-position to the ester.

The synthesis of these derivatives often relies on well-established organic reactions, with careful control over reaction conditions to achieve the desired regioselectivity. For instance, the regioselective alkylation of β-keto ester precursors is highly dependent on the interplay between kinetic and thermodynamic control, which can be manipulated by the choice of base and reaction temperature. smolecule.com

The table below outlines potential strategies for synthesizing derivatives of Methyl 4-oxohept-5-enoate with tailored properties.

| Target Modification Site | Synthetic Strategy | Potential Effect on Reactivity | Example from Related Systems |

| α-carbon | Controlled deprotonation followed by alkylation/acylation. | Modifies nucleophilicity and steric hindrance at the α-position. | Sequential alkylation of β-keto esters using bases like LDA to control regioselectivity. smolecule.com |

| Vinyl group (C5/C6) | Cross-coupling reactions (e.g., Suzuki, Stille) on a pre-functionalized backbone. | Alters the electronic properties and steric bulk of the double bond, influencing cycloadditions and conjugate additions. | Palladium-catalyzed Stille coupling of vinyl stannanes with acyl chlorides for precise substitution. smolecule.com |

| Ester group | Transesterification with various alcohols. | Modifies solubility and can serve as a handle for further functionalization. | Synthesis of various β-keto ester analogues to probe antibacterial activity. nih.gov |

Through such rational design, a library of Methyl 4-oxohept-5-enoate derivatives can be generated, each with unique reactivity profiles, enabling their use in a broader range of synthetic applications, from natural product synthesis to materials science.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis, and its application to the chemistry of Methyl 4-oxohept-5-enoate presents a significant future direction. rjptonline.orgijsetpub.com These computational tools can process vast amounts of chemical data to identify patterns, predict reaction outcomes, and suggest optimal conditions, thereby accelerating the pace of discovery. chemcopilot.comeurekalert.org

Machine learning models can be trained on large reaction databases to predict the most likely products of a reaction, anticipate potential side reactions, and even forecast reaction yields. rjptonline.orgchemcopilot.com For a multifunctional molecule like Methyl 4-oxohept-5-enoate, where multiple reaction pathways are possible, such predictive power is invaluable. It allows chemists to prioritize experiments, reducing the time and resources spent on trial-and-error approaches. researchgate.net

One of the most powerful applications of ML in this context is reaction optimization. Algorithms like Bayesian optimization can efficiently explore a multidimensional reaction space (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for a desired outcome, such as maximizing yield or enantioselectivity. chimia.chsemanticscholar.org These methods employ an active learning approach, where the algorithm suggests the next experiment to perform based on the results of previous ones, leading to rapid convergence on the best conditions with a minimal number of experiments. duke.edu

| AI/ML Application | Description | Impact on Methyl 4-oxohept-5-enoate Research |

| Forward Reaction Prediction | Predicts the product(s) of a given set of reactants and conditions. chemcopilot.com | Rapidly screen for novel transformations and unconventional reactivity without performing the experiments. |

| Retrosynthesis Planning | Proposes synthetic routes to a target molecule. | Design efficient synthetic pathways to complex molecules starting from Methyl 4-oxohept-5-enoate or its derivatives. |

| Condition Optimization | Suggests optimal reaction parameters (temperature, solvent, catalyst) to maximize a target objective (e.g., yield). chimia.chduke.edu | Accelerate the optimization of known and new reactions, reducing development time and material waste. |

| Side Reaction Prediction | Anticipates potential undesired byproducts. chemcopilot.com | Improve reaction selectivity and simplify purification processes by choosing conditions that minimize side reactions. |

The primary challenge in this area is the need for high-quality, structured data to train reliable models. As more experimental data for γ,δ-unsaturated β-ketoesters becomes available in machine-readable formats, the accuracy and predictive power of these AI tools will continue to improve, making them an indispensable partner in the exploration of Methyl 4-oxohept-5-enoate chemistry.

Q & A

Q. What synthetic methodologies are recommended for producing Methyl 4-oxohept-5-enoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via oxidation of hept-5-enoic acid derivatives using KMnO₄ in aqueous conditions or OsO₄ with co-oxidants. Catalytic hydrogenation (Pd/C with H₂) or LiAlH₄ can selectively reduce intermediates. Solvent polarity and temperature significantly impact reaction efficiency, as polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while non-polar solvents favor elimination pathways. Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometric ratios .

Q. Which spectroscopic techniques are essential for characterizing the α,β-unsaturated ketone system in Methyl 4-oxohept-5-enoate?

- Methodological Answer :

- NMR : NMR identifies vinyl proton splitting patterns (δ 5.5–6.5 ppm for conjugated double bonds) and ketone carbonyl signals (δ 2.1–2.5 ppm). NMR confirms the ester carbonyl (δ 165–175 ppm) and ketone (δ 205–220 ppm).

- IR : Strong absorbance at ~1710 cm (ester C=O) and ~1680 cm (conjugated ketone).

- X-ray Crystallography : Resolves stereochemistry and bond lengths; SHELX software refines structural models .

Q. How should researchers document synthetic protocols to ensure reproducibility?

- Methodological Answer : Follow IB Extended Essay guidelines:

- Report exact molar ratios, catalysts, and purification steps (e.g., column chromatography conditions).

- Include raw data in appendices and processed data (e.g., NMR spectra, melting points) in the main text.

- Use consistent SI units and IUPAC nomenclature for chemical formulas .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational models and experimental data in conformational analysis of Methyl 4-oxohept-5-enoate?

- Methodological Answer :

- Compare DFT-optimized structures (e.g., Gaussian) with crystallographic data refined via SHELXL .

- Validate computational parameters (basis sets, solvation models) against empirical bond lengths and angles.

- Use ORTEP-3 to visualize discrepancies and adjust torsional angles iteratively .

Q. What experimental designs are effective for studying kinetic vs. thermodynamic control in Methyl 4-oxohept-5-enoate derivative formation?

- Methodological Answer :

- Variable Control : Manipulate temperature (low temps favor kinetic products) and catalyst loading (e.g., Grubbs catalyst for olefin metathesis).

- Quenching Experiments : Halt reactions at timed intervals to isolate intermediates.

- Statistical Analysis : Apply ANOVA to compare product distributions under varying conditions .

Q. How can multivariate analysis improve catalytic activity studies using Methyl 4-oxohept-5-enoate as a ligand precursor?

- Methodological Answer :

- Design a factorial experiment testing ligand:metal ratios, solvent polarity, and temperature.

- Use PCA (Principal Component Analysis) to identify dominant variables affecting catalytic turnover.

- Validate results with cross-coupling reaction yields and TOF (Turnover Frequency) calculations .

Data Analysis & Contradiction Management

Q. What strategies address reproducibility challenges in stereochemical outcomes during Methyl 4-oxohept-5-enoate reductions?

- Methodological Answer :

- Perform triplicate runs under inert atmospheres to minimize oxidation side reactions.

- Use chiral HPLC to quantify enantiomeric excess and compare with computational predictions (e.g., DFT-optimized transition states).

- Apply Student’s t-test to assess significance of stereoselectivity variations .

Q. How should researchers analyze conflicting crystallographic data from twinned crystals of Methyl 4-oxohept-5-enoate?

- Methodological Answer :

- Refine data using SHELXL’s twin law correction feature.

- Compare R-factors and electron density maps from multiple refinement cycles.

- Validate with independent techniques like solid-state NMR or Raman spectroscopy .

Application-Oriented Questions

Q. What methodologies enable the use of Methyl 4-oxohept-5-enoate in bioorthogonal "click chemistry" applications?

- Methodological Answer :

- Functionalize the ester group with azide/alkyne moieties for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).

- Optimize reaction pH (7–8) and Cu(I) catalyst concentration to minimize cytotoxicity.

- Confirm bioconjugation yields via MALDI-TOF or fluorescence tagging .

Q. How can Methyl 4-oxohept-5-enoate serve as a precursor for pharmacologically active compounds?

- Methodological Answer :

- Derivatize the ketone via Schiff base formation or Michael additions.

- Screen derivatives against target enzymes (e.g., kinases) using in silico docking (AutoDock Vina) followed by in vitro IC₅₀ assays.

- Use QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent effects with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro